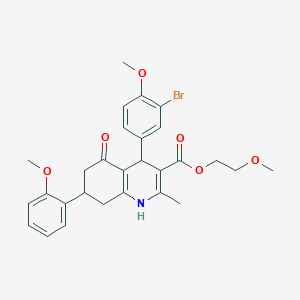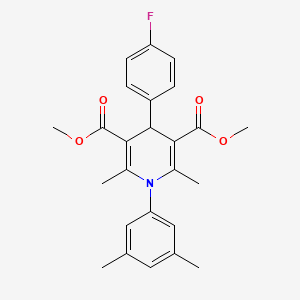![molecular formula C30H27N3O7 B11078657 3-(2-hydroxy-3-methoxyphenyl)-1-(1H-indol-3-ylmethyl)-5-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11078657.png)
3-(2-hydroxy-3-methoxyphenyl)-1-(1H-indol-3-ylmethyl)-5-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:
-
Core Structure: : The backbone consists of a pyrrolo[3,4-c]pyrrole ring system, which is fused with an indole moiety. The indole group contributes to its aromatic character and biological activity.
-
Functional Groups
Hydroxyphenyl: Positioned at the 3-position, this group adds hydrophilicity.
Methoxyphenyl: Found at the 5-position, it enhances lipophilicity.
Carboxylic Acid: Located at the 1-position, it imparts acidity and reactivity.
Métodos De Preparación
Synthetic Routes:
Multistep Synthesis: The compound is typically synthesized through a series of steps involving cyclization, functional group transformations, and protecting group manipulations.
Key Steps:
Reaction Conditions: Specific conditions vary based on the synthetic route and reagents used.
Industrial Production:
Limited Information: Unfortunately, detailed industrial-scale production methods are not widely available due to the compound’s complexity and specialized applications.
Análisis De Reacciones Químicas
Reactivity: The compound participates in various reactions
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a scaffold for designing novel compounds.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Explored for drug development (anticancer, anti-inflammatory, or antimicrobial agents).
Industry: Limited applications due to complexity.
Mecanismo De Acción
Targets: Interacts with specific receptors, enzymes, or cellular pathways.
Pathways: Further research needed to elucidate precise mechanisms.
Comparación Con Compuestos Similares
Uniqueness: Its fused pyrrolo[3,4-c]pyrrole-indole structure sets it apart.
Similar Compounds: Related molecules include indole derivatives and pyrrolo[3,4-c]pyrroles.
Propiedades
Fórmula molecular |
C30H27N3O7 |
|---|---|
Peso molecular |
541.5 g/mol |
Nombre IUPAC |
1-(2-hydroxy-3-methoxyphenyl)-3-(1H-indol-3-ylmethyl)-5-(4-methoxyphenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C30H27N3O7/c1-39-18-12-10-17(11-13-18)33-27(35)23-24(28(33)36)30(29(37)38,14-16-15-31-21-8-4-3-6-19(16)21)32-25(23)20-7-5-9-22(40-2)26(20)34/h3-13,15,23-25,31-32,34H,14H2,1-2H3,(H,37,38) |
Clave InChI |
ZVRUMTQJJQRPJD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(NC3C4=C(C(=CC=C4)OC)O)(CC5=CNC6=CC=CC=C65)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11078576.png)
![3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-[(8-methoxyquinolin-5-yl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B11078584.png)
![(6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(2-methoxyphenyl)methanone](/img/structure/B11078594.png)
![3-(4-Chlorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B11078598.png)
![4-[5-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11078603.png)
![11-(2-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11078606.png)

![2-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-N-(4-methylphenyl)-1,3-thiazolidine-3-carbothioamide](/img/structure/B11078623.png)

![1H-Pyrrole-3-carboxylic acid, 4-[(furan-2-carbonyl)amino]-2-methyl-5-oxo-4-trifluoromethyl-4,5-dihydro-, ethyl ester](/img/structure/B11078638.png)
![1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B11078641.png)
![N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-methoxybenzohydrazide](/img/structure/B11078642.png)
![2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11078648.png)
![N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B11078667.png)
